3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid
CAS No.: 436088-46-9
Cat. No.: VC2343299
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436088-46-9 |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | 3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C16H21NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19) |
| Standard InChI Key | UIHUXKARHPECCF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid is a synthetic organic compound characterized by a phenyl group and a cyclohexanecarbonyl moiety attached to a beta-alanine backbone. The compound belongs to the broader class of phenylpropanoic acid derivatives and features specific structural modifications that distinguish it from related compounds .
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 436088-46-9 |
| PubChem CID | 3121006 |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | 3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid |
| Alternative Name | N-(cyclohexylcarbonyl)-3-phenyl-beta-alanine |
| InChI Key | UIHUXKARHPECCF-UHFFFAOYSA-N |
Structural Features
The compound consists of three primary structural components:
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A phenyl ring attached to the central carbon (C-3 position)
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A cyclohexanecarbonyl group linked through an amide bond
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A propionic acid (propanoic acid) chain
This structure creates a beta-amino acid derivative where the amino group is modified through acylation with cyclohexanecarboxylic acid. The phenyl substituent at the alpha position relative to the amide group introduces specific conformational properties and potential for stereochemistry .
Physical and Chemical Properties
The physical and chemical properties of 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid are crucial determinants of its behavior in various applications and synthetic processes.
Physical Properties
While specific experimental data for this exact compound is limited in the primary literature, its properties can be partially predicted based on its structure and comparison with similar compounds:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | Predicted |
| Solubility | Limited water solubility; soluble in organic solvents | Predicted based on structure |
| Melting Point | Not experimentally determined | - |
Chemical Reactivity
The compound contains several functional groups that contribute to its chemical reactivity:
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Carboxylic acid group: Susceptible to esterification, amidation, and reduction reactions
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Amide bond: Resistant to hydrolysis under mild conditions
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Phenyl group: Capable of undergoing aromatic substitution reactions under specific conditions
The presence of these functional groups makes 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid suitable for further chemical modifications and incorporation into more complex structures .
The synthesis described for (S)-3-amino-2-phenyl propanoic acid involves protection of the amine function, followed by ketene generation and stereoselective addition reactions, which might be adaptable for the target compound .
Analytical Characterization
Analytical characterization of 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid is essential for confirming its identity and purity.
Spectroscopic Data
Based on its structure, the following spectroscopic characteristics would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key signals in ¹H NMR would include:
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Cyclohexyl protons (multiple signals between 1.0-2.0 ppm)
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Methylene protons adjacent to carboxylic acid (2.5-3.0 ppm)
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Alpha-hydrogen at the chiral center (4.5-5.0 ppm)
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Aromatic protons from the phenyl group (7.2-7.5 ppm)
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Amide N-H proton (typically 6.0-6.5 ppm)
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Carboxylic acid proton (10-12 ppm)
Mass Spectrometry
Expected mass spectral data would include:
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Molecular ion peak at m/z 275 (corresponding to molecular weight)
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Fragmentation patterns involving loss of water (M-18), cyclohexanecarbonyl group, and other characteristic fragments
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be suitable methods for purity assessment and separation. Reverse-phase HPLC with UV detection would be particularly useful due to the presence of the phenyl group, which provides strong UV absorption.
Structural Similarities and Relationships
3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid shares structural similarities with several other compounds that have been more extensively studied.
Comparison with Related Beta-Amino Acids
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid | C₁₆H₂₁NO₃ | 275.34 g/mol | Contains cyclohexanecarbonyl group |
| 3-Amino-3-phenylpropanoic acid | C₉H₁₁NO₂ | 165.19 g/mol | Unmodified amino group |
| 3-Phenylpropanoic acid | C₉H₁₀O₂ | 150.17 g/mol | No amino group |
| 3-Amino-3-(4-chlorophenyl)-propionic acid | C₉H₁₀ClNO₂ | 199.63 g/mol | Contains 4-chlorophenyl group instead of phenyl |
These structural relationships are important for understanding potential differences in reactivity, biological activity, and physicochemical properties .
Structure-Activity Relationships
Understanding the structure-activity relationships of 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid requires examination of how its structural features might influence biological activity.
Key Structural Elements
| Structural Element | Potential Impact on Activity |
|---|---|
| Phenyl group | May enhance binding to hydrophobic pockets in proteins |
| Cyclohexanecarbonyl moiety | Increases lipophilicity; may affect biological distribution |
| Carboxylic acid group | Provides acidic character and hydrogen bonding capability |
| Amide bond | Contributes to conformational rigidity and hydrogen bonding |
| Beta-amino acid backbone | May provide resistance to proteolytic degradation |
These structural features collectively determine the compound's ability to interact with biological targets and influence its pharmacological profile.
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